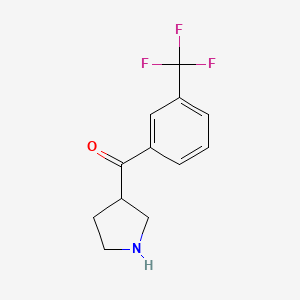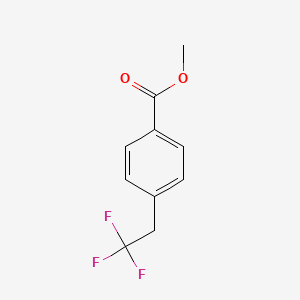
Methyl 4-(2,2,2-trifluoroethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,2,2-trifluoroethyl)benzoate is an organic compound that belongs to the class of benzoic acid esters. It is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2,2-trifluoroethyl)benzoate typically involves the esterification of 4-(2,2,2-Trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2,2,2-trifluoroethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 4-(2,2,2-Trifluoroethyl)benzoic acid and methanol.
Reduction: 4-(2,2,2-Trifluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2,2,2-trifluoroethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 4-(2,2,2-trifluoroethyl)benzoate exerts its effects depends on the specific reaction or application. In general, the trifluoroethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved are often specific to the particular application being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a fluorine atom instead of the trifluoroethyl group.
Methyl 4-(trifluoromethyl)benzoate: Similar ester but with a trifluoromethyl group instead of the trifluoroethyl group.
2-(Trifluoromethyl)benzoic acid: Similar acid but with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
Methyl 4-(2,2,2-trifluoroethyl)benzoate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
methyl 4-(2,2,2-trifluoroethyl)benzoate |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)8-4-2-7(3-5-8)6-10(11,12)13/h2-5H,6H2,1H3 |
Clave InChI |
OYIZLPKQAMHVMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CC(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
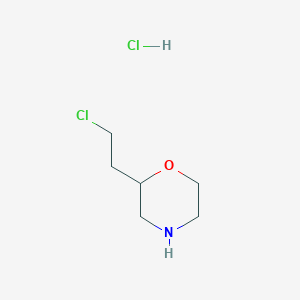
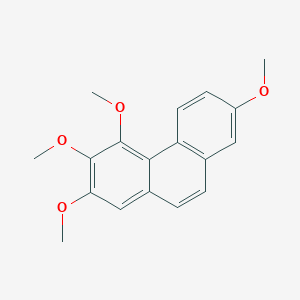
![4-(4-Chloro-3-fluoro-phenyl)-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8523265.png)
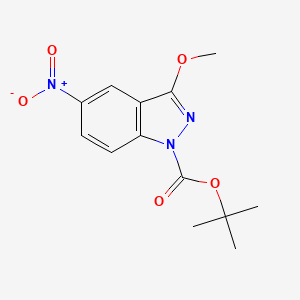
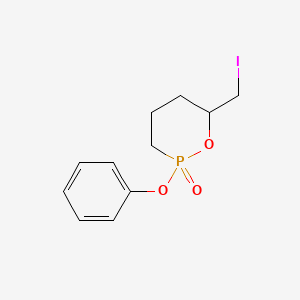
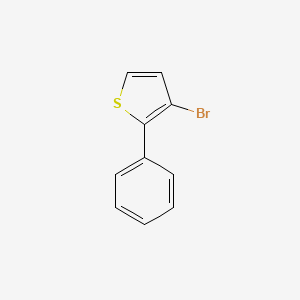
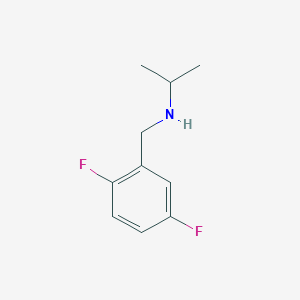
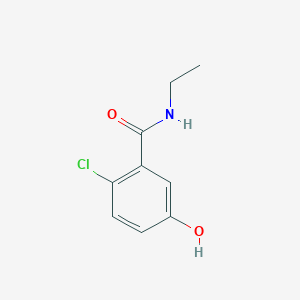
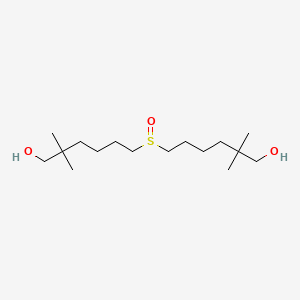
![3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)
![Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8523317.png)
